2-(2-Fluoroethyl)-1H-benzo[d]imidazole is a synthetic organic compound notable for its structural characteristics, which include a benzimidazole core with a fluoroethyl substitution. The molecular formula of this compound is , and it has a molecular weight of 164.18 g/mol. The presence of the fluoroethyl group enhances its chemical reactivity and biological activity, making it significant in medicinal chemistry and material science. Research indicates that this compound exhibits considerable biological activities, particularly in antimicrobial and anticancer domains, due to its ability to interact with various biological targets, including enzymes and receptors .
The synthesis of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole typically involves alkylation reactions using readily available starting materials. One common method includes:
The molecular structure of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole can be represented as follows:
C1=CC=C2C(=C1)NC(=N2)CCFThe fluoroethyl group enhances the compound's ability to penetrate biological membranes, potentially improving its bioavailability .
2-(2-Fluoroethyl)-1H-benzo[d]imidazole can participate in various chemical reactions, including:
The mechanism of action for 2-(2-Fluoroethyl)-1H-benzo[d]imidazole primarily involves:
The physical and chemical properties of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole include:
These properties suggest that the compound may exhibit favorable characteristics for drug formulation and delivery .
The applications of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole span several fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: